

Animal Models for In Vivo Studies of SARM1: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ARM1	
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Introduction

Sterile Alpha and Toll/Interleukin Receptor Motif-containing 1 (SARM1) has emerged as a critical executioner of programmed axonal degeneration, also known as Wallerian degeneration. Its intrinsic NADase activity, which is triggered by various insults, leads to a rapid depletion of nicotinamide adenine dinucleotide (NAD+) and subsequent energetic collapse and destruction of the axon. This central role in axon self-destruction has positioned SARM1 as a key therapeutic target for a wide range of neurodegenerative diseases and injuries, including peripheral neuropathies, traumatic brain injury, and neuroinflammatory conditions.

These application notes provide a comprehensive overview of the available animal models for studying SARM1 function in vivo, complete with detailed experimental protocols and quantitative data to guide researchers in this field.

SARM1 Animal Models

The most widely utilized animal models for SARM1 research are genetically engineered mice, including global knockout, conditional knockout, and transgenic lines. These models have been instrumental in elucidating the fundamental role of SARM1 in axonal degeneration and its contribution to various pathological conditions.

SARM1 Knockout (KO) Mice



SARM1 global knockout mice, where the **Sarm1** gene is inactivated in all cells, have been foundational in demonstrating the protein's essential role in Wallerian degeneration. These mice exhibit remarkable protection against axonal degeneration following various insults.

Generation of SARM1 KO Mice:

- Targeting Strategy: SARM1 KO mice can be generated by targeted deletion of critical exons (e.g., exons 3-6) of the Sarm1 gene using homologous recombination in embryonic stem cells.
- Breeding: Heterozygous mice are bred to generate wild-type, heterozygous, and homozygous knockout littermates for experimental comparison.
- Genotyping: PCR-based genotyping is used to confirm the genetic status of the offspring.

SARM1 Conditional Knockout (cKO) Mice

To investigate the cell-type-specific roles of SARM1, conditional knockout mice are employed. These models allow for the deletion of Sarm1 in specific cell populations, such as neurons or glial cells, by crossing mice carrying a floxed Sarm1 allele (SARM1f/f) with mice expressing Cre recombinase under the control of a cell-type-specific promoter (e.g., Nestin-Cre for panneuronal deletion or GFAP-Cre for astrocyte-specific deletion).

Generation of SARM1 cKO Mice:

- SARM1/f Mice: Mice with loxP sites flanking a critical exon of the Sarm1 gene are generated.
- Cre Driver Lines: These mice are then crossed with a specific Cre driver line (e.g., Nestin-Cre, GFAP-Cre) to excise the floxed allele in the desired cell population.

Experimental Models of SARM1-Mediated Pathologies

A variety of experimental models can be applied to SARM1 knockout and wild-type mice to investigate the role of SARM1 in different disease contexts.



Vincristine-Induced Peripheral Neuropathy (VIPN)

Vincristine, a chemotherapeutic agent, is known to cause a painful peripheral neuropathy characterized by axonal degeneration. **SARM1** KO mice are protected from the development of VIPN.

Protocol for Vincristine-Induced Peripheral Neuropathy:

- Animals: Adult male and female SARM1 KO and wild-type littermate mice.
- Vincristine Administration: Administer vincristine sulfate (0.1 mg/kg to 1.5 mg/kg) via intraperitoneal (i.p.) injection. The injection schedule can vary, for example, twice weekly for four weeks.
- **Behavioral Assessment
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